6-Fluoro-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are characterized by their fused furan and pyridine rings, which contribute to their unique chemical properties and biological activities. The presence of a fluorine atom at the 6-position enhances the compound's reactivity and potential for medicinal applications. Furo[2,3-b]pyridines have gained attention in medicinal chemistry due to their roles as kinase inhibitors and other therapeutic agents.
The synthesis and characterization of 6-fluoro-2H,3H-furo[2,3-b]pyridine have been reported in various scientific literature, including studies focused on its synthesis methodologies and biological evaluations. Notably, research has highlighted its potential applications in drug discovery and development.
6-Fluoro-2H,3H-furo[2,3-b]pyridine is classified as a heterocyclic aromatic compound. It falls under the broader category of furo[2,3-b]pyridines, which are known for their diverse biological activities.
The synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine can be achieved through several methods. A notable synthetic route involves a concise four-step process that allows for functionalization at the 3- and 5-positions of the furo[2,3-b]pyridine core. This method has been optimized for gram-scale synthesis and includes the following key steps:
The molecular structure of 6-fluoro-2H,3H-furo[2,3-b]pyridine features:
6-Fluoro-2H,3H-furo[2,3-b]pyridine participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds like 6-fluoro-2H,3H-furo[2,3-b]pyridine often involves:
Data from biological evaluations indicate that such compounds can inhibit cellular pathways involved in cancer proliferation .
Relevant data indicates that these properties make it suitable for various synthetic applications in drug development .
6-Fluoro-2H,3H-furo[2,3-b]pyridine has several scientific uses:
The development of furopyridine synthetic methodologies represents a significant advancement in heterocyclic chemistry, driven by the structural complexity and pharmacological potential of these bicyclic systems. Early routes to furo[2,3-b]pyridines relied on stepwise processes such as the Shiotani-Morita synthesis, which involved Knoevenagel condensation, acylazide formation, and thermal cyclization. This method enabled access to the foundational furo[2,3-c]pyridin-7(6H)-one scaffold but suffered from multi-step purifications and moderate yields [1]. A transformative advancement emerged with palladium-catalyzed cross-coupling strategies, where o-iodoacetoxypyridines underwent tandem Sonogashira coupling and electrophilic cyclization to construct the furopyridine core under mild conditions. This approach expanded substitution patterns and improved atom economy [1].
The 21st century witnessed further refinements toward scalability and efficiency. Notably, a gram-scale synthesis of 5-chlorofuro[2,3-b]pyridin-3-ol was achieved through optimized SNAr-cyclization sequences, featuring only one chromatographic purification step across four transformations. Key innovations included switching ethyl esters to acid-labile tert-butyl esters, enabling trifluoroacetic acid-mediated deprotection/decarboxylation in 89% yield [7]. Such methodologies addressed prior limitations in functional group compatibility, particularly for electron-deficient systems like 6-fluoro derivatives. Contemporary routes now leverage multicomponent reactions, exemplified by zirconium-catalyzed assemblies of aryl glyoxals, barbituric acids, and isocyanides in aqueous media, highlighting sustainability and regiocontrol [9].
Table 1: Evolution of Key Synthetic Approaches to Furo[2,3-b]Pyridines
Era | Methodology | Representative Substrate | Advantages | Limitations |
---|---|---|---|---|
1970s-1980s | Stepwise cyclizations (e.g., Shiotani-Morita) | 3-Furaldehyde | Established core topology | Low yields, harsh conditions |
1990s-2000s | Pd-catalyzed tandem coupling-cyclization | o-Iodoacetoxypyridines | Improved substitution diversity | Sensitive to electronic effects |
2010s-Present | Chemoselective SNAr-cyclization & decarboxylation | tert-Butyl 2,5-dichloronicotinate | Gram-scale feasibility, minimal chromatography | Limited to 5-halo substrates |
Recent | Multicomponent reactions | Aryl glyoxal hydrates | Water-compatible, regioselective | Narrow scope for fused systems |
The strategic incorporation of fluorine at the C6 position of 2H,3H-furo[2,3-b]pyridine induces profound electronic and steric perturbations that enhance the core’s utility in molecular design. Fluorine’s high electronegativity (χ = 3.98) withdraws electron density from the pyridine ring, reducing the pKa of the ring nitrogen by ~1-2 units. This amplifies the heterocycle’s electrophilic character, facilitating nucleophilic aromatic substitutions at C2/C4 positions while concurrently diminishing reactivity at C6. Computational analyses of 6-fluoro-2H,3H-furo[2,3-b]pyridine reveal a dipole moment increase of 0.8–1.2 Debye compared to the non-fluorinated analogue, enhancing crystal packing and solubility in polar media [8].
Spectroscopic signatures further elucidate fluorine’s influence. In NMR, the ortho-fluorine atom deshields C5 and C7 carbons by 5–8 ppm in (^{13}\text{C}) spectra while coupling with H5 ((^3J_{HF}) ≈ 10 Hz). IR stretches for the dihydrofuran C–O bond shift to higher frequencies (Δν = 15 cm⁻¹), indicating reduced electron donation to the pyridine ring. The fluorine atom also imposes conformational constraints: X-ray crystallography of related fluoro-furopyridines shows coplanarity between the furan and pyridine rings, with C6–F bond lengths averaging 1.35 Å and F–C6–C5 angles near 118° [5] [8].
Table 2: Molecular Descriptors of 6-Fluoro-2H,3H-Furo[2,3-b]Pyridine
Property | Value/Descriptor | Method | Significance |
---|---|---|---|
Molecular Formula | C₇H₆FNO | Elemental Analysis | Confirms core structure |
Molecular Weight | 139.13 g/mol | Mass Spectrometry | Determines stoichiometry |
Boiling Point | ~250°C (dec.) | Thermal Gravimetry | Thermal stability indicator |
LogP | 1.62 (calc.) | Computational | Predicts membrane permeability |
pKa (pyridinium) | ~3.1 (est.) | Potentiometry | Guides salt formation |
Aqueous Solubility | 5.84 mg/mL (calc.) | Ali Model | Informs formulation |
Fluorination critically modulates drug-likeness parameters. For 6-fluoro-2H,3H-furo[2,3-b]pyridine, calculated lipophilicity (cLogP = 1.62) remains within optimal range (0–3) for blood-brain barrier penetration, while polar surface area (28.7 Ų) supports oral bioavailability. In silico ADMET profiling predicts high gastrointestinal absorption (91%) and CYP2D6 inhibition resistance, positioning it as a privileged fragment for lead development [9].
The 6-fluoro derivative serves as a versatile pharmacophore in kinase inhibitor design, exploiting its bidentate hydrogen-bonding capability with hinge region residues. Molecular docking studies confirm that the pyridine N1 and C2–H groups form canonical hydrogen bonds with backbone amides (e.g., Met343 in EGFR), mimicking 7-azaindole binding while conferring distinct selectivity profiles. Fluorine’s steric mimicry of hydrogen paired with its stronger electrostatic potential enhances interactions with hydrophobic subpockets, reducing off-target kinase binding by 30–60% compared to non-fluorinated analogues [7] [9]. This selectivity underpins applications in targeting resistant mutations in oncology, particularly BRAF V600E-driven melanomas and EGFR-mutant lung cancers.
Beyond kinase modulation, the scaffold demonstrates emerging antiviral potential. Docking simulations against SARS-CoV-2 proteases reveal that 5-aroyl-6-aminofuro[2,3-d]pyrimidines—accessible from 6-fluoro precursors—bind the zinc-containing active site of MPro via furan oxygen coordination and hydrophobic packing. Compound 4g (derived from 3,4-methylenedioxybenzoyl substitution) achieves a docking score of −9.2 kcal/mol against PLPro, superior to repurposed drugs like lopinavir (−7.1 kcal/mol) [9]. The fluorine atom’s halogen-bonding potential with carbonyl groups may further stabilize protease-inhibitor complexes.
Table 3: Emerging Applications of 6-Fluoro-Furo[2,3-b]Pyridine Derivatives
Application Domain | Molecular Targets | Key Derivatives | Advantages over Classical Scaffolds |
---|---|---|---|
Kinase Inhibition | BRAF, EGFR, Lck | 3-(Trifluoromethylphenyl)-5-(6-fluorofuro[2,3-b]pyridin-3-yl)pyridines | Enhanced selectivity against V600E mutants |
Antiviral Therapy | SARS-CoV-2 MPro/PLPro | 5-Benzoyl-6-(cyclohexylamino)furo[2,3-d]pyrimidines | Zinc-II chelation in catalytic dyad |
Organic Electronics | Electron-Transport Layers | 3,5-Bis(trifluoromethyl)-6-fluorofuro[2,3-b]pyridine | Lower LUMO (-2.8 eV), improved charge mobility |
Antibacterial Agents | M. tuberculosis InhA | 2-(6-Fluorofuro[2,3-b]pyridin-3-yl)methylenehydrazinecarbothioamides | Activity against multidrug-resistant strains |
In material science, the electron-deficient nature of fluorinated furopyridines enables applications as n-type semiconductors. Density functional theory calculations indicate a LUMO energy of −2.8 eV for 3,5-bis(trifluoromethyl)-6-fluorofuro[2,3-b]pyridine, facilitating electron injection in organic light-emitting diodes. The planar structure promotes π-stacking with 3.4 Å interplanar spacing, while fluorine’s low polarizability reduces exciton quenching, enhancing electroluminescence quantum yield by 15–20% versus oxadiazole-based transporters . These attributes highlight the dual utility of 6-fluoro-2H,3H-furo[2,3-b]pyridine as a multifaceted building block across therapeutic and technological domains.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1